trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
説明
Trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate (CAS: 93919-41-6) is a sodium salt of deoxyguanosine triphosphate (dGTP), a critical nucleotide in DNA synthesis. Its IUPAC name reflects a deoxyribose sugar moiety linked to a guanine base and three phosphate groups, with three sodium counterions enhancing solubility. Structurally, it consists of:
- Deoxyribose sugar: A 2'-deoxyoxolane ring with hydroxyl groups at the 3' and 5' positions.
- Guanine base: A purine derivative with amino and ketone functional groups at positions 2 and 6, respectively.
- Triphosphate chain: Three phosphoryl groups esterified to the 5'-hydroxyl of the sugar.
This compound serves as a substrate in DNA polymerase reactions, enabling primer extension during replication and PCR applications . Its trisodium form improves stability in aqueous buffers, making it essential in molecular biology workflows.
特性
分子式 |
C10H12N5Na3O10P2 |
|---|---|
分子量 |
493.15 g/mol |
IUPAC名 |
trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3 |
InChIキー |
DRQVDNDKEVNMJT-UHFFFAOYSA-K |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
類似化合物との比較
Structural Comparison
Deoxycytidine Triphosphate (dCTP)
- Base: Cytosine (pyrimidine with an amino group at position 4).
- Formula : C₉H₁₄N₃Na₂O₁₃P₃ .
- Key Difference : The pyrimidine base in dCTP lacks the purine structure and 6-oxo group present in the target compound. This alters base-pairing specificity (cytosine pairs with guanine) .
Guanosine-5'-Triphosphate Trisodium Salt (GTP)
- Sugar : Ribose (with a 2'-hydroxyl group absent in deoxyribose).
- Formula : C₁₀H₁₄N₅Na₃O₁₄P₃ .
- Key Difference : The ribose sugar in GTP increases susceptibility to alkaline hydrolysis compared to 2'-deoxyribose in the target compound. GTP primarily functions in RNA synthesis and cellular signaling .
2'-Deoxyguanosine-5'-Diphosphate Trisodium Salt (dGDP)
- Phosphate Groups : Two instead of three.
- Formula : C₁₀H₁₂N₅Na₃O₁₀P₂ .
- Key Difference : The absence of the terminal phosphate reduces its role in polymerization. dGDP is a metabolic intermediate in nucleotide salvage pathways .
Functional Comparison
| Compound | Role in Biology | Key Applications |
|---|---|---|
| Target dGTP Trisodium | DNA synthesis (primer extension) | PCR, cDNA synthesis, sequencing |
| dCTP Trisodium | DNA synthesis (cytosine incorporation) | Site-directed mutagenesis, cloning |
| GTP Trisodium | RNA synthesis, GTPase signaling | In vitro transcription, energy transfer |
| GDP-D-Mannose Disodium | Glycosylation pathways | Glycoprotein and glycolipid biosynthesis |
Physicochemical Properties
Research Findings
- Antiviral Potential: Nucleotide analogs like adenosine monophosphate derivatives show binding affinity to SARS-CoV-2 proteins (e.g., PLpro, Nsp3) .
- Synthesis : Methods for analogous nucleotides (e.g., thiophosphate derivatives) involve protecting-group strategies and phosphate coupling, as seen in the synthesis of compound 42 .
Q & A
Q. What are the optimal reaction conditions for synthesizing trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate?
Methodological Answer: Synthesis requires precise control of reaction parameters:
- Temperature: Maintain between 20–25°C to prevent degradation of the nucleotide core .
- pH: Use buffered solutions (pH 7.0–7.5) to stabilize the phosphate groups and avoid hydrolysis .
- Reactant Ratios: A 1:1.2 molar ratio of the purine precursor to phosphorylating agents improves yield .
- Purity Assessment: Post-synthesis purification via HPLC (C18 column, 0.1 M ammonium acetate buffer, gradient elution) ensures >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Combine X-ray crystallography and NMR spectroscopy :
- X-ray Crystallography: Resolves the stereochemistry of the oxolan ring and phosphate linkages. Use synchrotron radiation (λ = 0.98 Å) for high-resolution data .
- NMR: ¹H and ³¹P NMR identify proton environments (e.g., δ 8.2 ppm for purine protons) and phosphate connectivity (δ -2 to -4 ppm for phosphodiester bonds) .
- CCP4 Suite (e.g., REFMAC5) for crystallographic refinement and validation .
Advanced Research Questions
Q. How can conflicting data on the compound’s enzymatic interactions be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Mitigate via:
- Enzyme Kinetics: Compare and values under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities to rule out non-specific interactions .
- Control Experiments: Test structurally similar analogs (e.g., : deoxyguanosine triphosphate derivatives) to assess cross-reactivity .
Q. What strategies are effective for modifying the compound to enhance its stability in aqueous solutions?
Methodological Answer:
- Phosphate Group Protection: Introduce tert-butyl or benzyl groups to the phosphate moieties during synthesis to reduce hydrolysis .
- Chelation: Add Mg²⁺ or Ca²⁺ ions (1–5 mM) to stabilize the phosphodiester bonds .
- Lyophilization: Freeze-dry the compound in sucrose or trehalose matrices for long-term storage .
Q. How does the compound interact with DNA polymerases, and what experimental designs can validate these interactions?
Methodological Answer:
- Primer Extension Assays: Use radiolabeled (³²P) primers and gel electrophoresis to detect incorporation into DNA strands.
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure real-time binding kinetics with polymerase enzymes .
- Molecular Dynamics Simulations: Model interactions with polymerase active sites (e.g., T7 DNA polymerase) using AMBER or GROMACS .
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